Aminohippurate sodium

Catalog No.
S518514
CAS No.
94-16-6
M.F
C9H10N2NaO3
M. Wt
217.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminohippurate sodium

CAS Number

94-16-6

Product Name

Aminohippurate sodium

IUPAC Name

sodium;2-[(4-aminobenzoyl)amino]acetate

Molecular Formula

C9H10N2NaO3

Molecular Weight

217.18 g/mol

InChI

InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);/q;+1/p-1

InChI Key

UNZMYCAEMNVPHX-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]

Solubility

Soluble in DMSO

Synonyms

4 Aminohippuric Acid, 4-Aminohippuric Acid, Aminohippurate Sodium, Aminohippuric Acid, Nephrotest, p Aminohippurate, p Aminohippuric Acid, p-Aminohippurate, p-Aminohippuric Acid, para Aminohippuric Acid, Para-Aminohippurate, Sodium, para-Aminohippuric Acid, Sodium Para Aminohippurate, Sodium Para-Aminohippurate, Sodium, Aminohippurate

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.O.[Na+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]

Description

The exact mass of the compound Aminohippurate sodium is 216.0511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Hippurates - Aminohippuric Acids. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Measurement of Effective Renal Plasma Flow (ERPF)

One primary application of aminohippurate sodium is measuring effective renal plasma flow (ERPF) []. ERPF represents the volume of blood plasma that perfuses the kidneys each minute. PAH is advantageous for this purpose due to its unique properties:

  • Freely Filtered: PAH is freely filtered by the glomeruli, similar to other small molecules like creatinine [].
  • Actively Secreted: In addition to filtration, PAH is actively secreted by the proximal tubules of the nephrons []. This combined action makes it a good indicator of overall kidney function.
  • Minimal Reabsorption: Negligible amounts of PAH are reabsorbed by the renal tubules, ensuring a more accurate picture of blood flow [].
  • Easy Measurement: PAH can be readily detected in urine samples, allowing for determination of its clearance rate, which reflects ERPF [].

Measurement of Tubular Secretion Capacity (TmPAH)

Another application of aminohippurate sodium lies in measuring the tubular secretion capacity, also known as transport maximum for PAH (TmPAH) []. TmPAH represents the maximum rate at which the proximal tubules can secrete PAH into the urine. Here's how it works:

  • Saturation Doses: High doses of PAH are administered to saturate the transport mechanisms in the proximal tubules [].
  • Decreased Clearance: Once saturated, the kidneys can no longer fully secrete PAH, leading to a decrease in its clearance rate [].
  • TmPAH Calculation: By measuring the plateau in PAH clearance at high doses, researchers can calculate TmPAH, which reflects the functional capacity of the tubular secretory system [].
  • PAH is the sodium salt of para-aminohippuric acid [].
  • It's synthesized from glycine and para-aminobenzoic acid [].
  • PAH plays a vital role in measuring effective renal plasma flow (ERPF), a crucial parameter in kidney function evaluation [].

Molecular Structure Analysis

  • PAH has the chemical formula C₉H₉N₂NaO₃ [].
  • Its structure features a benzene ring with an amino group (NH₂) attached at the para position and a hippuric acid moiety (containing a carbonyl group (C=O) and an amide group (NH-C=O)) linked to the benzene ring [].
  • The key feature is the presence of both charged (Na⁺) and polar groups (NH₂, C=O) in the molecule, making it water-soluble but not lipid-soluble [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis pathway for PAH might be proprietary information, but generally, it likely involves the condensation of glycine and para-aminobenzoic acid [].
  • In the body: PAH undergoes filtration by the glomeruli in the kidneys and is actively secreted by the proximal tubules []. This specific behavior makes it suitable for ERPF measurement.

Physical And Chemical Properties Analysis

  • PAH is available as a sterile, non-preserved 20% aqueous solution for injection [].
  • Data on specific melting point, boiling point, etc., is not readily available due to its use as an injectable solution.
  • It's likely stable in solution form at physiological pH but might decompose at high temperatures.
  • PAH's mechanism of action in kidney function assessment relies on its unique handling by the kidneys [].
  • It's freely filtered by the glomeruli, similar to other waste products in the blood.
  • However, unlike most waste products, PAH is also actively secreted by the proximal tubules of the nephrons in the kidneys [].
  • This high rate of secretion ensures almost complete removal of PAH from the bloodstream in a single pass through the kidneys [].
  • By measuring the clearance rate of PAH in the urine compared to its concentration in the blood, scientists can estimate ERPF, which reflects the volume of blood plasma flowing through the kidneys per minute [].
  • PAH is generally considered non-toxic at the recommended doses used for ERPF measurement [].
  • However, some potential side effects like nausea, vomiting, and rash have been reported [].
  • There's limited data on long-term effects or carcinogenicity.
  • As with any injectable medication, proper sterile technique is crucial to avoid infection.

Please note:

  • PAH clearance can be affected by certain medications, so informing healthcare providers about any current medications is essential before undergoing an ERPF test [].
  • Due to the availability of alternative methods for kidney function assessment, PAH clearance measurement might not be as widely used as in the past.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

216.0511

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SUO3KVS1O9

Pharmacology

Sodium salt of aminohippuric acid. Aminohippurate sodium is used as a non-toxic diagnostic tool to measure effective renal plasma flow. At low plasma concentration this agent is filtered by the glomeruli and almost completely cleared from the renal blood stream by active tubular secretion in a single transit through the kidney. Its clearance corresponds to the renal plasma blood flow. Aminohippurate sodium is also used to measure functional capacity of the renal tubular secretory mechanism. This is achieved by elevating the drug plasma concentration to levels sufficient to saturate the maximal secretion capacity of the tubular cells.

MeSH Pharmacological Classification

Indicators and Reagents

Other CAS

94-16-6

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Hernández ME, Reyes JL, Gómez-Lojero C, Sayavedra MS, Meléndez E. Inhibition of the renal uptake of p-aminohippurate and tetraethylammonium by the antioxidant ethoxyquin in the rat. Food Chem Toxicol. 1993 May;31(5):363-7. PubMed PMID: 8389315.
2: Aurell M, Fritjofsson A, Granerus G, Grimby G. Renal extraction of p-aminohippurate: physiological and clinical observations. Contrib Nephrol. 1978;11:14-8. PubMed PMID: 699580.

Explore Compound Types